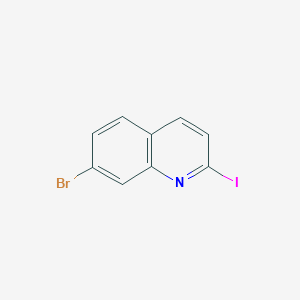

7-Bromo-2-iodoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrIN |

|---|---|

Molecular Weight |

333.95 g/mol |

IUPAC Name |

7-bromo-2-iodoquinoline |

InChI |

InChI=1S/C9H5BrIN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |

InChI Key |

DRRLYZLJNPXTCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)I)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-2-iodoquinoline: A Versatile Building Block for Chemical Innovation

For Immediate Release

This technical guide provides a comprehensive overview of 7-Bromo-2-iodoquinoline, a halogenated heterocyclic compound of significant interest to researchers and professionals in drug discovery, organic synthesis, and materials science. This document details its chemical structure, molecular weight, synthesis, reactivity, and potential applications, offering a valuable resource for scientists working at the cutting edge of chemical innovation.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its distinct substitution pattern, offers a unique platform for the development of novel molecular entities. The presence of two different halogen atoms at positions 7 and 2—a bromine and an iodine—provides orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions. This differential reactivity makes it a highly valuable and versatile building block for the synthesis of complex organic molecules.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Chemical Formula | C₉H₅BrIN | [1] |

| Molecular Weight | 333.95 g/mol | [1] |

| CAS Number | 1203578-73-7 | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and THF (predicted) | General knowledge |

Synthesis of this compound

While a definitive, high-yield, and fully characterized synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related halo-substituted quinolines. A highly probable pathway involves the iodination of a 7-bromoquinolin-2(1H)-one precursor.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 7-bromoquinolin-2(1H)-one.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 7-Bromo-2-chloroquinoline

This step involves the conversion of the hydroxyl group of 7-bromoquinolin-2(1H)-one to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 7-bromoquinolin-2(1H)-one (1.0 eq).

-

Carefully add phosphorus oxychloride (excess, e.g., 5-10 eq).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is basic.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-bromo-2-chloroquinoline.

Step 2: Synthesis of this compound

The final step involves a Finkelstein reaction, where the chloro group at the 2-position is displaced by an iodo group.

-

Dissolve 7-bromo-2-chloroquinoline (1.0 eq) in a suitable solvent like acetone or acetonitrile in a round-bottom flask.

-

Add an excess of sodium iodide (e.g., 3-5 eq).

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Chemical Structure and Spectroscopic Characterization (Predicted)

The chemical structure of this compound is characterized by a quinoline core with a bromine atom at the 7th position and an iodine atom at the 2nd position.

Caption: Chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms of the quinoline core. The carbons attached to the bromine and iodine atoms will show characteristic shifts.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 333, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).

Reactivity and Synthetic Applications

The key to the synthetic utility of this compound lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 2-position.

Selective Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: The C-I bond can be selectively coupled with a boronic acid in the presence of a palladium catalyst, leaving the C-Br bond intact for subsequent transformations. This allows for the introduction of an aryl or vinyl group at the 2-position.

-

Sonogashira Coupling: Similarly, the C-I bond can undergo a Sonogashira coupling with a terminal alkyne, providing a route to 2-alkynyl-7-bromoquinolines.

This orthogonal reactivity enables a stepwise and controlled construction of complex molecules.

Role in Drug Discovery

Quinoline-based compounds are known to act as kinase inhibitors, which are a major class of anticancer drugs.[2][3] The this compound scaffold can serve as a starting point for the synthesis of novel kinase inhibitors. The iodine at the 2-position can be replaced with various aromatic or heteroaromatic groups via Suzuki coupling to interact with the hinge region of the kinase, while the bromine at the 7-position can be further functionalized to improve potency, selectivity, and pharmacokinetic properties. For instance, it can be a precursor for the synthesis of activin-like kinase (ALK) inhibitors or receptor-interacting protein kinase 2 (RIPK2) inhibitors.[4][5]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Although a specific safety data sheet (SDS) for this compound is not widely available, related halo-substituted quinolines are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[6][7]

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis and drug discovery. Its unique pattern of halogenation allows for selective and sequential functionalization, making it an ideal starting material for the construction of complex molecular architectures. As the demand for novel therapeutic agents and advanced materials continues to grow, the utility of such specialized chemical scaffolds is expected to increase, paving the way for new discoveries and innovations.

References

-

Open Works. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Retrieved February 5, 2026, from [Link]

-

PubMed. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Retrieved February 5, 2026, from [Link]

-

Atlantis Press. (2018). Synthesis of 6-bromo-4-iodoquinoline. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1 H )-one Cucurbituril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved February 5, 2026, from [Link]

Sources

- 1. "Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2" by Jason R. Stewart [openworks.wooster.edu]

- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

7-Bromo-2-iodoquinoline solubility in organic solvents (DCM, THF)

An In-Depth Technical Guide to the Solubility of 7-Bromo-2-iodoquinoline in Dichloromethane (DCM) and Tetrahydrofuran (THF)

This guide provides a comprehensive analysis of the solubility of this compound in two common organic solvents: dichloromethane (DCM) and tetrahydrofuran (THF). Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, practical experimental methodologies for its determination, and an informed discussion on the expected outcomes based on molecular properties.

Executive Summary

This compound is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility in various organic solvents is critical for its synthesis, purification, reaction chemistry, and formulation. This guide focuses on its interaction with dichloromethane (DCM), a moderately polar chlorinated solvent, and tetrahydrofuran (THF), a polar aprotic cyclic ether. We will explore the underlying intermolecular forces and provide a framework for experimentally quantifying its solubility.

Theoretical Framework for Solubility

The fundamental principle governing the solubility of a solute in a solvent is "like dissolves like."[3] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.

Physicochemical Properties of Components

A thorough understanding of the molecular properties of this compound, DCM, and THF is essential to predict solubility.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Polarity | Key Structural Features |

| This compound | C₉H₅BrIN | 357.95 | Polar | Aromatic quinoline core, electronegative nitrogen, bromine, and iodine atoms. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Moderately Polar | Tetrahedral geometry with two C-Cl and two C-H bonds, resulting in a net dipole moment.[4][5][6] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Polar Aprotic | Cyclic ether with a lone pair of electrons on the oxygen atom, capable of acting as a hydrogen bond acceptor.[7][8] |

Diagram 1: Chemical Structures

Caption: Molecular formulas of the solute and solvents.

Intermolecular Interactions

The solubility of this compound in DCM and THF will be dictated by the following potential intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces arise from temporary fluctuations in electron density. The large electron clouds of the bromine and iodine atoms in this compound, and the chlorine atoms in DCM, make these forces significant.

-

Dipole-Dipole Interactions: All three molecules are polar and possess permanent dipole moments.[9] The attraction between the positive end of one molecule and the negative end of another will contribute to the dissolution process.

-

Hydrogen Bonding: While this compound does not have a hydrogen atom bonded to a highly electronegative atom (N, O, F), the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.[10] THF also has an oxygen atom that can accept hydrogen bonds. DCM is not a hydrogen bond donor or a strong acceptor.

Solubility Prediction:

-

In DCM: this compound is expected to be soluble in DCM. Both molecules are polar, and their interaction will be primarily driven by dipole-dipole interactions and London dispersion forces. The moderate polarity of DCM is well-suited to dissolve a moderately polar aromatic compound like this compound.[5]

-

In THF: Solubility in THF is also anticipated to be favorable. THF is a more polar solvent than DCM and can engage in stronger dipole-dipole interactions.[7][8] The ability of the oxygen in THF to act as a hydrogen bond acceptor with any potential acidic protons on a molecule can further enhance solubility, although this is not a primary interaction with this compound itself.

Experimental Determination of Solubility

A precise understanding of solubility requires experimental measurement. The following protocol outlines a standard method for determining the solubility of a solid compound in a solvent at a specific temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Dichloromethane (HPLC grade)

-

Tetrahydrofuran (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent (DCM or THF) into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25 °C) and stir the suspensions vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. Weigh the remaining solid to determine the mass of dissolved this compound.

-

Spectroscopic/Chromatographic Method (Preferred):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the determined concentration and the volume of the solvent.

-

Diagram 2: Experimental Workflow for Solubility Determination

Sources

- 1. 7-Bromo-2-ethoxyquinoline [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.ws [chem.ws]

- 4. reddit.com [reddit.com]

- 5. labproinc.com [labproinc.com]

- 6. m.youtube.com [m.youtube.com]

- 7. A moderate polar aprotic solvent-Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

7-Bromo-2-iodoquinoline safety data sheet (SDS) and handling hazards

[1]

Chemical Identification & Properties

Compound Name: this compound

CAS Registry Number: 1203578-73-7

Molecular Formula: C

Physical Characteristics

| Property | Data / Observation |

| Physical State | Solid (Powder or Crystalline) |

| Color | Off-white to pale yellow (darkens upon light exposure) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |

| Melting Point | Not widely characterized in literature; analogs melt ~110–120°C. Treat as solid <100°C. |

| Stability | Light Sensitive , Air Sensitive (slow oxidation). |

Hazard Identification (GHS Classification)

Based on structural analogs (e.g., 3-bromo-2-iodoquinoline) and functional group analysis, this compound is classified as a hazardous substance requiring strict engineering controls.[1]

Signal Word: DANGER

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Serious Eye Damage | H318 | Causes serious eye damage (Potential). Note: 2-Iodo heterocycles can be corrosive.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician (if eye injury is suspected).

Specialized Handling & Storage Protocols

The presence of the C2-Iodine bond introduces specific instability issues. Iodine is a good leaving group but also susceptible to homolytic cleavage by UV light, leading to radical formation and degradation.

A. Storage Workflow (The "Cold-Dark-Inert" Rule)

To maintain purity (>97%) for catalysis, strict adherence to the following storage protocol is required.

Figure 1: Critical storage workflow to prevent deiodination and degradation.

B. Experimental Handling

-

Weighing: Perform weighing operations inside a fume hood. If the ambient humidity is high (>60%), weigh quickly or use a glovebox to prevent hydrolysis of trace impurities.

-

Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions.[1] Use anhydrous DMSO or DMF.

-

Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour, unless the specific photochemical protocol demands otherwise.

Reactivity & Synthesis Context

Understanding the reactivity profile is essential for safety and experimental success. The C2-Iodine is significantly more reactive than the C7-Bromine toward oxidative addition by Palladium (Pd) catalysts.[1]

Safety Implication:

-

Stoichiometry Control: Inadvertent use of excess organometallic reagents (e.g., boronic acids) can lead to uncontrolled double-coupling, generating complex waste streams.

-

Metal Waste: Reactions typically involve Pd or Cu catalysts. All waste must be segregated into "Heavy Metal Organic Waste" streams.

Figure 2: Differential reactivity profile. The C-I bond (Red) is the primary hazard and reaction site.

Emergency Response Protocols

Accidental Release (Spill)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don double nitrile gloves, safety goggles (or face shield), and a lab coat. A P95 particulate respirator is recommended if powder is aerosolized.

-

Containment: Cover the spill with a damp absorbent pad or vermiculite to prevent dust generation.

-

Cleanup: Sweep up carefully (do not dry sweep dust). Place in a sealed hazardous waste container labeled "Toxic Organic Solid."

-

Decontamination: Clean the surface with a mild detergent followed by water. Avoid using strong oxidizers (like bleach) which may liberate iodine gas.

First Aid Measures

-

Eye Contact: CRITICAL. Rinse immediately with water for 15 minutes, lifting eyelids. The presence of the iodine moiety can cause severe corneal damage. Seek ophthalmological attention.

-

Skin Contact: Wash with soap and water.[5] If yellow staining persists (iodine release), treat with a dilute sodium thiosulfate solution (if available and safe) or continue washing.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Waste Disposal

-

Category: Halogenated Organic Waste.

-

Special Note: Do not mix with strong acids or oxidizers in the waste stream.

-

Labeling: Clearly mark waste containers with "Contains this compound" and "Heavy Metals" (if catalysts were used).[1]

References

-

BioBlocks. (n.d.). This compound Product Data. Retrieved February 5, 2026, from [Link]

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: Halogenated Quinolines. PubChem.[6][7] Retrieved February 5, 2026, from [Link]

- World Intellectual Property Organization. (2013). Patent WO2013185090A1: Macrocyclic inhibitors of flaviviridae viruses. (Describes synthesis using this compound).

Sources

- 1. 898559-23-4|3-Bromo-2-iodoquinoline|BLD Pharm [bldpharm.com]

- 2. 1379345-12-6|4-Bromo-6-iodoquinoline|BLD Pharm [bldpharm.com]

- 3. 610320-27-9|6-Bromo-2-iodoquinoline|BLD Pharm [bldpharm.com]

- 4. 5-Bromo-2-iodopyridine 97 223463-13-6 [sigmaaldrich.com]

- 5. safety.duke.edu [safety.duke.edu]

- 6. 5,7-Dibromo-4-iodoisoquinoline | C9H4Br2IN | CID 177817545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 7-Bromo-2-iodoquinoline in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of medicinally active compounds. Its prevalence in both natural products with profound biological effects and synthetic pharmaceuticals underscores its status as a "privileged scaffold."[1] The unique electronic properties and the ability to engage in a multitude of intermolecular interactions, including hydrogen bonding and π-π stacking, make it an ideal framework for designing ligands that can potently and selectively interact with a wide array of biological targets.[1] From the historical significance of quinine in combating malaria to the modern-day application of quinoline-based derivatives as anticancer and antimicrobial agents, this heterocyclic motif continues to be a fertile ground for innovation in drug discovery.[1][2]

This technical guide delves into the specific applications of a strategically substituted quinoline, 7-Bromo-2-iodoquinoline . The presence of two different halogen atoms at distinct positions on the quinoline core imparts a unique and highly valuable reactivity profile. This differential reactivity allows for sequential and site-selective functionalization, making this compound a powerful building block for the construction of complex molecular architectures with tailored biological functions. We will explore the synthetic versatility of this compound, with a particular focus on its application in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.

The Synthetic Chemist's Advantage: Exploiting the Differential Reactivity of this compound

The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. It is a well-established principle in organic chemistry that the reactivity of aryl halides in such reactions follows the order: I > Br > Cl. This difference in reactivity allows for the selective functionalization of the more reactive C-I bond at the 2-position while leaving the C-Br bond at the 7-position intact for subsequent transformations.

This regioselective approach is paramount in the construction of complex molecules, as it allows for the controlled and stepwise introduction of different substituents. A prime example of this strategy, although on a closely related isomer, is the synthesis of the potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, GSK2126458 (Omipalisib).[3][4] The synthesis of this clinical candidate utilizes a 6-bromo-4-iodoquinoline derivative, demonstrating the industrial relevance of this sequential cross-coupling strategy.[4]

Key Reactions and Mechanistic Considerations

The workhorse of these transformations is the Suzuki-Miyaura cross-coupling reaction , a versatile and widely used method for the formation of carbon-carbon bonds. The general catalytic cycle for this reaction is depicted below:

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of this compound, the initial Suzuki coupling will preferentially occur at the 2-position due to the higher reactivity of the C-I bond. This allows for the introduction of a diverse range of aryl or heteroaryl substituents at this position.

Application in the Synthesis of Kinase Inhibitors: A Case Study Inspired by GSK2126458

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] GSK2126458 is a highly potent inhibitor of this pathway that has undergone clinical evaluation.[3][4] While the actual synthesis of GSK2126458 utilizes a 6-bromo-4-iodoquinoline, we can extrapolate a highly plausible synthetic route for a closely related analog starting from this compound, showcasing the utility of this building block.

Hypothetical Synthetic Pathway to a 2,7-Disubstituted Quinoline Kinase Inhibitor

The following scheme illustrates a potential synthetic route to a 2,7-disubstituted quinoline, a scaffold commonly found in kinase inhibitors.

Figure 2: Hypothetical synthetic pathway for a 2,7-disubstituted quinoline.

Step 1: Regioselective Suzuki Coupling at the C2 Position

The synthesis would commence with a regioselective Suzuki coupling of this compound with a suitable arylboronic acid. This reaction would selectively replace the iodine atom, leaving the bromine atom untouched.

Step 2: Introduction of a Second Aryl or Heteroaryl Group at the C7 Position

The resulting 2-aryl-7-bromoquinoline can then undergo a second cross-coupling reaction to introduce a different functional group at the 7-position. This could be another Suzuki coupling with a different boronic acid or other palladium-catalyzed reactions like Buchwald-Hartwig amination to introduce nitrogen-containing substituents, which are often crucial for kinase inhibitor activity.

Experimental Protocol: A Practical Guide

The following is a representative, step-by-step protocol for the first Suzuki coupling reaction, based on established methodologies for similar transformations.

Protocol: Synthesis of 2-Aryl-7-bromoquinoline via Suzuki Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, 2 equivalents)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive pressure of the inert gas.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-Aryl-7-bromoquinoline.

Self-Validation: The success of this protocol is validated by the selective consumption of the starting material and the formation of a single major product corresponding to the C2-coupled quinoline, as confirmed by LC-MS and NMR analysis. The retention of the bromine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum and the presence of the corresponding signals in the aromatic region of the ¹H NMR spectrum.

Biological Significance of 2,7-Disubstituted Quinolines

The 2,7-disubstituted quinoline scaffold is a recurring motif in a variety of biologically active compounds, particularly in the realm of oncology.

Kinase Inhibition

Many clinically approved and investigational kinase inhibitors feature a substituted quinoline core. These molecules typically function as ATP-competitive inhibitors, where the quinoline scaffold occupies the adenine-binding region of the kinase's active site. The substituents at various positions, such as C2 and C7, project into surrounding pockets, thereby dictating the inhibitor's potency and selectivity for specific kinases. For instance, derivatives of 2-arylquinolines have shown potent inhibitory activity against key oncogenic kinases like EGFR and FAK.[7][8]

Table 1: Examples of Kinase Targets for Quinoline-Based Inhibitors

| Kinase Target | Therapeutic Area | Reference |

| PI3K/mTOR | Cancer | [3][4] |

| EGFR | Cancer | [7][8] |

| VEGFR | Cancer | [9][10][11][12] |

| FAK | Cancer | [7][8] |

Anticancer and Antimicrobial Activities

Beyond kinase inhibition, quinoline derivatives have demonstrated a broad spectrum of anticancer activities through various mechanisms, including topoisomerase inhibition and induction of apoptosis.[1][13] Furthermore, certain bromoquinoline derivatives have been investigated for their antimicrobial properties.[14]

Future Perspectives and Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its well-defined and predictable reactivity allows for the efficient and controlled synthesis of complex, disubstituted quinoline derivatives. The ability to perform sequential, regioselective cross-coupling reactions opens up a vast chemical space for the generation of novel compounds with tailored biological activities.

As our understanding of the molecular drivers of disease continues to expand, the demand for sophisticated molecular tools and drug candidates will only increase. Scaffolds like this compound, which offer a high degree of synthetic flexibility and access to biologically relevant chemical space, will undoubtedly play a crucial role in the future of drug discovery. This technical guide serves as a testament to the strategic advantage that such well-designed building blocks provide to the medicinal chemist in the quest for novel and effective therapeutics.

References

-

2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (n.d.). National Institutes of Health. Available at: [Link]

-

Wang, M., Gao, M., Miller, K. D., Sledge, G. W., & Zheng, Q. H. (2012). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. Bioorganic & Medicinal Chemistry Letters, 22(4), 1569–1574. Available at: [Link]

-

Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. (n.d.). ResearchGate. Available at: [Link]

-

Vanhaesebroeck, B., Perry, M. W. D., Brown, J. R., André, F., & Okkenhaug, K. (2021). PI3K inhibitors are finally coming of age. Nature Reviews Drug Discovery, 20(10), 741–769. Available at: [Link]

-

2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity. (n.d.). Semantic Scholar. Available at: [Link]

-

Castel, P., Toska, E., Engelman, J. A., & Scaltriti, M. (2021). The present and future of PI3K inhibitors for cancer therapy. Nature Cancer, 2(6), 588–599. Available at: [Link]

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). Pharmaceuticals, 15(11), 1416. Available at: [Link]

-

Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. (n.d.). RSC Publishing. Available at: [Link]

-

Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. (2023). Bioorganic Chemistry, 142, 106953. Available at: [Link]

-

GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. (2015). New Drug Approvals. Available at: [Link]

-

Knight, S. D., Adams, N. D., Burgess, J. L., Chaudhari, A. M., Darcy, M. G., Donatelli, C. A., ... & Laquerre, S. G. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. Available at: [Link]

-

Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (n.d.). ACS Publications. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Molecules, 28(7), 2999. Available at: [Link]

-

Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2022). ResearchGate. Available at: [Link]

-

2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. (2021). ResearchGate. Available at: [Link]

-

Computational drugs repositioning identifies inhibitors of oncogenic PI3K/AKT/P70S6K-dependent pathways among FDA-approved compounds. (2015). Oncotarget, 6(33), 34381–34393. Available at: [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). Molecules, 26(16), 4785. Available at: [Link]

-

Gopaul, K., Shintre, S. A., & Koorbanally, N. A. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry, 15(5), 631–646. Available at: [Link]

- Salts and processes of preparing a PI3K inhibitor. (n.d.). Google Patents.

-

Substituted Quinolines with various based promising anticancer and... (n.d.). ResearchGate. Available at: [Link]

-

Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Medicinal Chemistry, 31(26), 3093-3113. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Aryl Pyrazolopyrimidines as Toll-Like Receptor 7 Agonists. (2025). Chemical Biology & Drug Design. Available at: [Link]

-

Abstract C62: Identification of GSK2126458, a highly potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). (n.d.). ResearchGate. Available at: [Link]

-

The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates. (2021). Molecules, 26(18), 5483. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Computational drugs repositioning identifies inhibitors of oncogenic PI3K/AKT/P70S6K-dependent pathways among FDA-approved compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 7-Bromo-2-iodoquinoline as a Scaffold for Quinoline-Based Drugs

Executive Summary: The Bifunctional Linchpin

In the landscape of medicinal chemistry, 7-Bromo-2-iodoquinoline represents a high-value "linchpin" scaffold. Its utility stems from the electronic orthogonality of its two halogen substituents. The C2-iodine is highly activated for oxidative addition due to the electron-deficient nature of the pyridine ring (alpha-position), while the C7-bromine, located on the benzenoid ring, behaves like a standard aryl halide.

This reactivity gradient allows researchers to perform programmed sequential functionalization —installing one pharmacophore at C2 under mild conditions, followed by a second modification at C7 under more forcing conditions—without the need for intermediate protection/deprotection steps. This guide details the synthesis, reactivity profile, and application of this scaffold in drug discovery.

Scaffold Architecture & Reactivity Profile

Electronic Descriptors

The quinoline core is a benzopyridine. The nitrogen atom pulls electron density from the heterocyclic ring, making positions 2 and 4 electron-deficient.

-

Position 2 (C2-I): Highly electrophilic. The C-I bond is weak and polarized. It is susceptible to

(Nucleophilic Aromatic Substitution) and rapid oxidative addition by Palladium(0) species. -

Position 7 (C7-Br): Electronically neutral/richer compared to C2. The C-Br bond is stronger. It requires electron-rich ligands (e.g., Buchwald phosphines) or higher temperatures to undergo oxidative addition.

The Selectivity Logic (Graphviz)

The following diagram illustrates the logical flow of sequential functionalization, a critical strategy for library generation.

Figure 1: Sequential functionalization logic relying on the reactivity gap between C2-I and C7-Br.

Synthesis of the Scaffold

While 7-bromoquinoline is commercially available, the 2-iodo derivative is often synthesized in-house to ensure freshness (aryl iodides can degrade). The most robust route proceeds via the N-oxide, followed by chlorination and halogen exchange (Finkelstein-type).

Synthesis Pathway[1]

Figure 2: Three-step synthesis route from 7-bromoquinoline.

Detailed Experimental Protocols

Step 1: N-Oxidation

Objective: Activate the C2 position.

-

Dissolve 7-bromoquinoline (10.0 g, 48 mmol) in dichloromethane (DCM, 100 mL).

-

Cool to 0°C. Slowly add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv, 70-75% purity) portion-wise.

-

Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (DCM/MeOH 95:5).

-

Workup: Wash with 1M NaOH (2 x 50 mL) to remove m-chlorobenzoic acid byproduct. Dry organic layer over

, filter, and concentrate.[1][2] -

Yield: Typically 85-95% (Off-white solid).

Step 2: Chlorination (Meisenheimer-type Rearrangement)

Objective: Install a leaving group at C2.

-

Dissolve the N-oxide (from Step 1) in dry DCM (or use neat if scaling up, though solvent controls exotherm).

-

Add Phosphorus Oxychloride (

) (5 equiv) carefully. -

Reflux for 2 hours. The solution will darken.

-

Workup: Pour the reaction mixture slowly onto crushed ice/ammonia solution (Caution: Exothermic). Neutralize to pH 7-8. Extract with DCM.[3][4]

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Product: 7-Bromo-2-chloroquinoline.

Step 3: Halogen Exchange (The Critical Step)

Objective: Convert the moderately reactive Chloride to the highly reactive Iodide. Note: This utilizes a modified Finkelstein reaction facilitated by in-situ generation of HI or Lewis acid activation.

-

Suspend 7-Bromo-2-chloroquinoline (5.0 g, 20.6 mmol) in anhydrous Acetonitrile (MeCN) (50 mL).

-

Add Sodium Iodide (NaI) (15.4 g, 103 mmol, 5 equiv).

-

Add Acetyl Chloride (2.0 mL, 1.5 equiv) dropwise. (Generates reactive acyl iodide/HI species in situ).

-

Reflux for 4–6 hours. The suspension will turn yellow/orange.

-

Workup: Cool to RT. Quench with saturated aqueous

(Sodium thiosulfate) to remove free iodine (color changes from dark to pale). - ) and concentrate.

-

Recrystallization: Ethanol or Hexane/EtOAc.

-

Target: This compound (Pale yellow needles).

Functionalization Strategies

Comparative Reactivity Data

The table below highlights the conditions required for cross-coupling at the C2 vs. C7 positions, validating the "programmed assembly" approach.

| Parameter | C2-Iodo (Position 2) | C7-Bromo (Position 7) |

| Electronic Environment | Electron-deficient (Pyridine-like) | Electron-neutral (Benzene-like) |

| Bond Dissociation Energy | Low (~65 kcal/mol) | Moderate (~81 kcal/mol) |

| Pd Oxidative Addition | Fast (RT to 40°C) | Slow (Requires >80°C) |

| Preferred Catalyst | ||

| Reaction Order | First | Second |

Protocol: Selective C2-Suzuki Coupling

Scenario: Coupling a phenylboronic acid to C2 without touching C7.

-

Reagents: this compound (1.0 equiv), Phenylboronic acid (1.1 equiv),

(2.0 equiv). -

Solvent: DME/Water (4:1) or Toluene/EtOH/Water.

-

Catalyst:

(3-5 mol%). -

Conditions: Stir at Room Temperature (or mild heat, 40°C) for 4-6 hours.

-

Scientific Insight: At this temperature, the Pd(0) inserts into the C-I bond but lacks the thermal energy/activation to insert into the C-Br bond effectively.

-

-

Outcome: Exclusive formation of 7-bromo-2-phenylquinoline .

Applications in Drug Discovery[4][5]

Kinase Inhibitors

Quinoline scaffolds are ubiquitous in kinase inhibition (e.g., Lenvatinib, Bosutinib). The 7-bromo-2-iodo scaffold allows for the construction of "Type II" kinase inhibitors where:

-

C2 Position: Can be coupled to a "hinge binder" (e.g., aminopyrimidine or pyridine).

-

C7 Position: Can be extended into the "solvent front" or "allosteric pocket" via a solubilizing tail (e.g., piperazine linked via Buchwald-Hartwig amination).

Antimalarials

Historical data on chloroquine analogs suggests that substitution at the 7-position (usually Cl or Br) is vital for inhibiting hemozoin formation. Using this scaffold, researchers can maintain the halogen at C7 (or modify it to a trifluoromethyl group via Pd-catalysis) while diversifying the C2 side chain to overcome resistance.

References

-

Preparation of Functionalized Quinolines (General Methods)

- Source: Baxendale, I. R., et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Durham University.

-

Reactivity of Haloquinolines (Iodo vs Bromo)

-

Selective Functionalization Strategies

- Source: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline.

-

Halogen Exchange Protocols (Finkelstein)

- Source: Klapars, A., & Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides." Journal of the American Chemical Society. (Foundational reference for Halide exchange logic).

-

Quinoline Scaffolds in Medicinal Chemistry

-

Source: Ezeokonkwo, M. A., et al. "Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione." ResearchGate.[6]

-

Sources

Methodological & Application

Application Notes and Protocols for Site-Selective C2 Functionalization of 7-Bromo-2-iodoquinoline

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the site-selective functionalization of the C2 position of 7-Bromo-2-iodoquinoline. The quinoline scaffold is a cornerstone in medicinal chemistry, and the ability to precisely modify its structure is paramount for the development of novel therapeutics.[1][2][3][4][5] This guide elucidates the underlying principles of selectivity, offering detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document aims to empower researchers to efficiently synthesize diverse libraries of C2-functionalized quinoline derivatives for downstream applications.

Introduction: The Strategic Importance of Quinoline Functionalization

The quinoline moiety is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[5][6] The functionalization of the quinoline ring is a powerful strategy to modulate its pharmacological profile, enhancing efficacy, selectivity, and pharmacokinetic properties.[1][2] Among the various positions on the quinoline ring, the C2 position is of particular interest for introducing structural diversity.

This compound presents a unique synthetic challenge and opportunity. The differential reactivity of the C-I and C-Br bonds allows for site-selective functionalization. Generally, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, facilitating preferential oxidative addition to the palladium(0) catalyst.[7] This inherent reactivity difference forms the basis for the selective C2 functionalization strategies discussed herein.

The Principle of Site-Selectivity: A Mechanistic Overview

Achieving site-selectivity in the functionalization of dihalogenated heterocycles is a critical aspect of modern organic synthesis.[8] In the case of this compound, the primary determinant of selectivity in palladium-catalyzed cross-coupling reactions is the disparate reactivity of the two halogen substituents. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

-

Oxidative Addition: The catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The rate of this step is highly dependent on the nature of the halogen, with the reactivity order being I > Br > Cl.[7] This kinetic preference is the cornerstone of achieving C2 selectivity in this compound.

-

Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation with a suitable organometallic reagent (e.g., an organoboron compound in Suzuki coupling).

-

Reductive Elimination: The final step is the reductive elimination of the desired product from the palladium complex, regenerating the active palladium(0) catalyst.

By carefully controlling reaction conditions such as catalyst, ligand, base, and temperature, the inherent reactivity difference between the C-I and C-Br bonds can be exploited to achieve high yields of the C2-functionalized product while leaving the C7-bromo position intact for subsequent transformations.

Experimental Protocols for C2-Selective Functionalization

The following protocols are presented as robust starting points for the C2-selective functionalization of this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.

C2-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[11][12] Its tolerance of a broad range of functional groups makes it particularly suitable for the synthesis of complex molecules in drug discovery programs.[11]

Reaction Scheme:

Protocol:

-

Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) or PdCl₂(dppf) (0.02-0.05 equiv.).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of a base (e.g., 2 M Na₂CO₃, K₂CO₃, or Cs₂CO₃).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality of Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center and facilitate the catalytic cycle.

-

Base: The base is required to activate the boronic acid for transmetalation.[12] The choice of base can influence the reaction rate and yield.

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

Data Presentation:

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |

| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |

| Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 6 | >95 |

C2-Alkynylation via Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, providing access to a wide range of aryl alkynes.

Reaction Scheme:

Protocol:

-

Reagent Preparation: To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or acetonitrile) in a Schlenk tube under an inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.) and a copper(I) co-catalyst like CuI (0.04-0.10 equiv.).

-

Base Addition: Add a degassed amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between water and an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is achieved by column chromatography.

Causality of Choices:

-

Copper(I) Co-catalyst: The copper(I) salt is crucial for the Sonogashira reaction, as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent.

Data Presentation:

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | CuI | TEA | THF | 25-40 | 6-12 | 80-92 |

| PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 50 | 4-8 | 85-95 |

C2-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of aryl amines.[13]

Reaction Scheme:

Protocol:

-

Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, BINAP, or SPhos; 0.02-0.10 equiv.).

-

Base and Solvent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) and a dry, degassed solvent like toluene or 1,4-dioxane.

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress.

-

Work-up and Purification: After the reaction is complete, cool the mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Causality of Choices:

-

Bulky Phosphine Ligands: The use of bulky, electron-rich phosphine ligands is critical for the success of the Buchwald-Hartwig amination. These ligands promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

-

Strong Base: A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.

Data Presentation:

| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 75-90 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 70-88 |

Visualization of Synthetic Strategies and Mechanisms

Logical Flow of C2-Selective Functionalization

The following diagram illustrates the strategic approach to the selective functionalization of this compound, highlighting the sequential nature of the transformations.

Caption: Strategic workflow for the C2-selective functionalization of this compound.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

This diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions, which is fundamental to understanding the protocols described.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Characterization and Purification

5.1. Spectroscopic Characterization: The successful synthesis of C2-functionalized 7-bromoquinoline derivatives should be confirmed by standard spectroscopic methods.[14][15][16][17]

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and the regioselectivity of the reaction.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

5.2. Purification: Purification of the final compounds is typically achieved through column chromatography on silica gel.[18] The choice of eluent will depend on the polarity of the product. Recrystallization can be employed for further purification if necessary.

Conclusion

This application note provides a detailed and practical guide to the site-selective C2 functionalization of this compound. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, a diverse range of functional groups can be selectively introduced at the C2 position using robust palladium-catalyzed cross-coupling methodologies. The protocols and insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the efficient synthesis of novel quinoline-based compounds with therapeutic potential.

References

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

-

Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

-

Goti, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of the Indian Chemical Society, 93(12), 1437-1456. [Link]

-

Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions. Nobel Prize Outreach AB. [Link]

-

Hossain, M. A. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

Maji, B. (2025). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Archiv der Pharmazie. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Patel, R. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 964205. [Link]

-

Phipps, R. J. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT - Innovative Catalyst Technologies. [Link]

-

Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6525-6541. [Link]

-

Sloop, J. C. (2021). synthesis of quinoline derivatives and its applications [PowerPoint slides]. SlideShare. [Link]

-

Smith, M. B. (2025). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. European Journal of Medicinal Chemistry, 285, 116905. [Link]

-

Togo, H. (2020). Synthesis of quinolines. Organic Chemistry Portal. [Link]

-

Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia. [Link]

-

Xiao, F. (2019). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 6(12), 1934-1938. [Link]

Sources

- 1. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]

- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 11. jocpr.com [jocpr.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]

- 16. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]

Regioselective Sonogashira coupling of 7-Bromo-2-iodoquinoline

Application Note & Protocol

Title: Mastering Regioselectivity: A Detailed Guide to the Sonogashira Coupling of 7-Bromo-2-iodoquinoline for Pharmaceutical Scaffolding

Abstract: This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on performing the regioselective Sonogashira cross-coupling reaction on this compound. We delve into the mechanistic principles governing the preferential reactivity of the C-I bond, present a robust and validated experimental protocol, and discuss the critical parameters that ensure high yields and selectivity. The goal is to equip scientists with the foundational knowledge and practical steps required to synthesize 2-alkynyl-7-bromoquinoline derivatives, which are valuable precursors for complex molecular architectures in modern drug discovery.

Strategic Imperative: The Quinoline Core and the Power of Selective Functionalization

The quinoline scaffold is a privileged heterocyclic motif, forming the structural basis of numerous FDA-approved drugs and clinical candidates with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The ability to precisely functionalize different positions of the quinoline ring is paramount for developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands as one of the most powerful and versatile methods for forming C(sp²)-C(sp) bonds.[2][3][4] When applied to dihalogenated substrates like this compound, the reaction presents a challenge and an opportunity: controlling which halogen participates in the coupling. Achieving high regioselectivity is not merely an academic exercise; it is a critical step that dictates the entire downstream synthetic strategy, preventing the formation of isomeric mixtures that are costly and time-consuming to separate.

This guide focuses on exploiting the inherent reactivity differences between carbon-iodine and carbon-bromine bonds to achieve a highly selective Sonogashira coupling at the C2-position.

The Principle of Regioselectivity: A Mechanistic Deep Dive

The Sonogashira coupling proceeds through a synergistic interplay of two catalytic cycles: a primary palladium cycle and a secondary copper cycle.[3][5] The regioselectivity in the case of this compound is determined almost exclusively at the initial, rate-determining step of the palladium cycle: oxidative addition .

-

The Palladium Cycle: The active Pd(0) catalyst initiates the reaction by inserting into the carbon-halogen bond of the quinoline.

-

The Decisive Step: The rate of oxidative addition for different halogens follows the general trend: I > Br > Cl > F . This is a direct consequence of the C-X bond dissociation energy; the C-I bond is significantly weaker (approx. 272 kJ/mol) than the C-Br bond (approx. 338 kJ/mol).

-

Outcome: The Pd(0) species will preferentially and much more rapidly insert into the C2-I bond, forming the key organopalladium(II) intermediate. The C7-Br bond remains largely unreacted under controlled conditions. For di-substituted compounds with different halides, the acetylene predictably adds to the site with the more reactive substituent.[3]

While this inherent reactivity difference provides a strong basis for selectivity, it is crucial to understand that reaction conditions can influence the outcome. For instance, in some systems, the choice of palladium ligand can even reverse the expected selectivity.[6] However, for achieving C2-alkynylation of this compound, standard conditions utilizing catalysts like Pd(PPh₃)₄ reliably favor the C-I bond activation.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the experimental protocol, from initial setup to final product characterization.

Caption: High-level workflow for the regioselective Sonogashira coupling.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(phenylethynyl)-7-bromoquinoline as a representative example. It can be adapted for various terminal alkynes.

4.1. Materials and Equipment

-

Substrate: this compound

-

Alkyne: Phenylacetylene

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Co-catalyst: Copper(I) iodide (CuI)

-

Base: Triethylamine (TEA) or Diisopropylamine (DIPA)

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer and hotplate, nitrogen or argon gas line, syringes, TLC plates (silica gel 60 F₂₅₄), standard glassware for workup and column chromatography.

4.2. Step-by-Step Procedure

Safety First: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

-

Inert Atmosphere Setup: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 333 mg, 1.0 mmol).

-

Seal and Purge: Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.

-

Reagent Addition: Under a positive pressure of inert gas, add the following reagents sequentially via syringe or as solids under a nitrogen blanket:

-

Anhydrous, degassed THF (10 mL)

-

Triethylamine (3.0 eq, e.g., 0.42 mL, 3.0 mmol)

-

Phenylacetylene (1.2 eq, e.g., 0.13 mL, 1.2 mmol)

-

Copper(I) iodide (0.05 eq, e.g., 9.5 mg, 0.05 mmol)

-

Pd(PPh₃)₄ (0.03 eq, e.g., 34.7 mg, 0.03 mmol)

-

-

Reaction Execution: Stir the resulting mixture at room temperature. The reaction is typically complete within 2-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material (this compound) and the appearance of a new, less polar spot indicates product formation.

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 15 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient eluent system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate, to isolate the desired product, 2-(phenylethynyl)-7-bromoquinoline.

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Self-Validation: The key to confirming regioselectivity is ¹H NMR. The proton coupling patterns in the quinoline aromatic region will be distinct for the C2-coupled product versus the C7-coupled product. The absence of signals corresponding to the C7-alkynylated isomer validates the high regioselectivity of the protocol.

-

Representative Data and Considerations

The following table summarizes expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes under the optimized conditions described above.

| Entry | Alkyne Partner (R in R-C≡CH) | Catalyst System | Base / Solvent | Time (h) | Typical Yield (%) |

| 1 | Phenyl | Pd(PPh₃)₄ / CuI | TEA / THF | 2-4 | 85-95 |

| 2 | 4-Methoxyphenyl | Pd(PPh₃)₄ / CuI | TEA / THF | 2-4 | 88-96 |

| 3 | Trimethylsilyl | Pd(PPh₃)₄ / CuI | DIPA / THF | 3-5 | 80-90 |

| 4 | 1-Hexynyl (n-Butyl) | Pd(PPh₃)₂Cl₂ / CuI | TEA / DMF | 4-6 | 75-85 |

Key Causality Insights:

-

Choice of Base: Triethylamine (TEA) and Diisopropylamine (DIPA) are common choices. They act not only as a base to deprotonate the terminal alkyne but also as a ligand for the copper co-catalyst, facilitating the formation of the copper(I) acetylide intermediate.[7]

-

Copper-Free Variants: While the classic Sonogashira reaction uses a copper co-catalyst, copper-free methods have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[2][8] However, for this specific transformation, the copper-catalyzed protocol is highly reliable and efficient.

-

Catalyst Loading: Catalyst loading is typically kept low (1-5 mol%) to minimize cost and residual palladium in the final product, a critical consideration in pharmaceutical synthesis.

Conclusion

The regioselective Sonogashira coupling of this compound is a robust and highly predictable transformation that provides access to versatile 2-alkynyl-7-bromoquinoline intermediates. By understanding the fundamental mechanistic principle of preferential oxidative addition into the weaker C-I bond, researchers can confidently execute this reaction. The detailed protocol provided herein serves as a validated starting point for the synthesis of a wide array of derivatives, enabling the rapid exploration of chemical space in the pursuit of novel therapeutics.

References

- Regioselective Synthesis of Chromones via Cyclocarbonyl

- Regioselective Sonogashira couplings of 2,4-dibromoquinolines. A correction.PubMed.

- The mechanism suggested for the Sonogashira cross-coupling reaction.

- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.Royal Society of Chemistry.

- Copper-free Sonogashira cross-coupling reactions: an overview.RSC Publishing.

- Sonogashira cross-coupling reaction.YouTube.

- Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.RSC Publishing.

- Sonogashira Coupling.Organic Chemistry Portal.

- Sonogashira Coupling.Chemistry LibreTexts.

- Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines.Organic Letters.

- Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline.

- Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal c

- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.Organic Chemistry Frontiers (RSC Publishing).

- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.Organic Chemistry Portal.

- Sonogashira coupling.Wikipedia.

Sources

- 1. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

Troubleshooting & Optimization

Preventing debromination side reactions in 7-Bromo-2-iodoquinoline synthesis

Technical Support Center: Synthesis of 7-Bromo-2-iodoquinoline Topic: Prevention of Debromination & Regioselective Halogenation

Executive Summary

The synthesis of This compound presents a classic chemoselectivity paradox in heterocyclic chemistry. You must install a reactive iodide at the C2 position without compromising the labile bromide at the C7 position.[1]

The most frequent failure mode reported by our users is debromination (hydrodebromination), yielding 2-iodoquinoline or complex mixtures of 7-lithio-derived byproducts.[1] This usually stems from a misunderstanding of kinetic vs. thermodynamic control during metalation or the use of non-selective halogen exchange conditions.[1]